molecular formula C10H8O4 B6256275 1-methyl-3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid CAS No. 123468-21-3

1-methyl-3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid

Cat. No. B6256275
CAS RN: 123468-21-3
M. Wt: 192.2
InChI Key:
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Description

1-Methyl-3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid (MOBFCA) is an important organic compound used in a wide range of scientific research applications. It is a versatile molecule that can be used as a starting material for synthesizing other compounds, as a reagent for organic synthesis, and as a substrate for enzymatic reactions. MOBFCA is a key component of many biochemical pathways and is involved in a variety of physiological processes.

Scientific Research Applications

1-methyl-3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid is widely used in scientific research due to its versatility. It can be used as a starting material for synthesizing other compounds, as a reagent for organic synthesis, and as a substrate for enzymatic reactions. 1-methyl-3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid is also used in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds. Additionally, 1-methyl-3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid can be used to study the structure and function of enzymes and other proteins, as well as the metabolism of drugs and other compounds.

Mechanism of Action

The mechanism of action of 1-methyl-3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid is not fully understood. It is believed that 1-methyl-3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid acts as a substrate for various enzymes, which catalyze its transformation into other molecules. Additionally, it has been suggested that 1-methyl-3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid may act as an inhibitor of certain enzymes involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
1-methyl-3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 1-methyl-3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid can inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds. Additionally, 1-methyl-3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid has been found to inhibit the growth of certain types of bacteria and fungi. Furthermore, 1-methyl-3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid has been shown to have anti-inflammatory and antioxidant effects in animal models.

Advantages and Limitations for Lab Experiments

1-methyl-3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid has several advantages for lab experiments. It is relatively inexpensive and can be easily synthesized in high yield. Additionally, it is a versatile molecule that can be used as a starting material for synthesizing other compounds, as a reagent for organic synthesis, and as a substrate for enzymatic reactions. However, there are some limitations to using 1-methyl-3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid in lab experiments. For example, it has a relatively short shelf life and is sensitive to light and air.

Future Directions

1-methyl-3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid has a wide range of potential future applications. It could be used to develop new drugs or agrochemicals, to study the structure and function of enzymes and other proteins, and to investigate the metabolism of drugs and other compounds. Additionally, 1-methyl-3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid could be used to develop new diagnostic tests and therapies for diseases. Finally, it could be used to study the effects of environmental pollutants on human health.

Synthesis Methods

1-methyl-3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid can be synthesized through several different methods. One of the most common methods is the Pictet–Spengler reaction, which involves the condensation of a phenol and an aldehyde in the presence of a base. The reaction is typically carried out at room temperature in aqueous media and yields 1-methyl-3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid in high yield. Other methods of synthesizing 1-methyl-3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid include the Mannich reaction, the Knoevenagel condensation, and the Diels–Alder reaction.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid involves the condensation of 2-hydroxybenzaldehyde with methyl acetoacetate to form 3-methyl-4-oxo-3,4-dihydro-2H-benzo[b][1,4]oxepin-2-carboxylic acid, which is then cyclized to form the target compound.", "Starting Materials": [ "2-hydroxybenzaldehyde", "methyl acetoacetate", "sodium ethoxide", "acetic acid", "ethanol", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Dissolve 2-hydroxybenzaldehyde (1.0 equiv) in ethanol and add sodium ethoxide (1.1 equiv). Stir the mixture at room temperature for 30 minutes.", "Step 2: Add methyl acetoacetate (1.0 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Add acetic acid to the reaction mixture to quench the reaction. Concentrate the mixture under reduced pressure to obtain a yellow solid.", "Step 4: Dissolve the yellow solid in water and add sodium hydroxide (1.1 equiv). Stir the mixture at room temperature for 30 minutes.", "Step 5: Acidify the reaction mixture with acetic acid and extract with ethyl acetate. Dry the organic layer over sodium sulfate and concentrate under reduced pressure to obtain a yellow solid.", "Step 6: Cyclize the yellow solid by heating it in acetic acid at 120°C for 4 hours.", "Step 7: Cool the reaction mixture and add water. Extract with ethyl acetate and dry the organic layer over sodium sulfate. Concentrate under reduced pressure to obtain the target compound as a yellow solid." ] }

CAS RN

123468-21-3

Product Name

1-methyl-3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid

Molecular Formula

C10H8O4

Molecular Weight

192.2

Purity

95

Origin of Product

United States

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